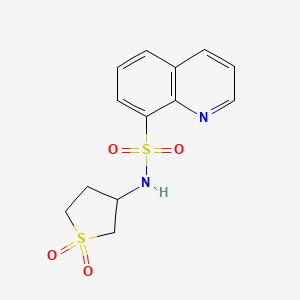

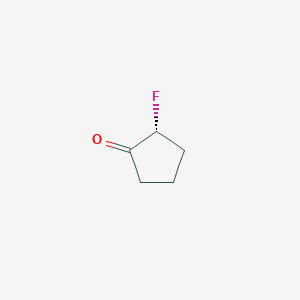

(2R)-2-Fluorocyclopentan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-Fluorocyclopentan-1-one is a chemical compound that belongs to the family of cyclopentanones. It is a chiral molecule that has two enantiomers, this compound and (2S)-2-Fluorocyclopentan-1-one. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Synthesis and Analytical Characterizations

The compound has been involved in studies focusing on the synthesis and analytical characterizations of research chemicals, specifically within the context of substances based on the 1,2-diarylethylamine template. These substances, investigated for various clinical applications, have also been encountered as research chemicals sold for non-medical use, demonstrating potential as NMDA receptor antagonists. Analytical characterizations of these substances, including fluorolintane (a related compound), have been conducted using a variety of techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy, highlighting the compound's relevance in the study of new psychoactive substances (Dybek et al., 2019).

Asymmetric Electrophilic Fluorination

(2R)-2-Fluorocyclopentan-1-one is implicated in the field of asymmetric synthesis, particularly in the ruthenium-catalyzed asymmetric electrophilic fluorination of 1,3-dicarbonyl compounds. This process yields products with significant enantioselectivity, underlining the compound's utility in the synthesis of optically active molecules, which is crucial for the development of pharmaceuticals and agrochemicals (Althaus et al., 2007).

Synthesis and Crystal Structure Analysis

Research on this compound extends to its use in synthesizing potential drugs for anti-tumor and anti-viral applications. The compound's synthesis and characterization, including crystal structure analysis, provide foundational knowledge for its application in developing new therapeutic agents (Li et al., 2014).

Fluorescence Sensing Applications

The compound's derivatives have been explored for their applications in fluorescence sensing, demonstrating high selectivity and suitable affinity towards specific ions in biological systems. This highlights its potential utility in developing tools for monitoring biological processes and for imaging applications within living cells (Jung et al., 2009).

Enzymatic Deracemization and Synthesis of Optically Active Molecules

Studies have also focused on the enzymatic deracemization of this compound derivatives, achieving high enantioselectivities and yields. This process is significant for the synthesis of optically active fluorocyclopentanols and amines, which are valuable in medicinal chemistry and the development of new drugs (Kolodiazhnyi et al., 2021).

properties

IUPAC Name |

(2R)-2-fluorocyclopentan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7FO/c6-4-2-1-3-5(4)7/h4H,1-3H2/t4-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHPDTMCXIHPYNM-SCSAIBSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C(=O)C1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-methyl 2-((4-benzoylbenzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2808459.png)

![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide](/img/structure/B2808460.png)

![5-((3-Fluorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2808462.png)

![[4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]-(3-methylphenyl)methanone](/img/structure/B2808466.png)

![N-(5-chloro-2-methoxyphenyl)-2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2808469.png)

![6-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2808473.png)

![5-Bromo-4-chloro-6-methylthieno[2,3-d]pyrimidine](/img/structure/B2808480.png)